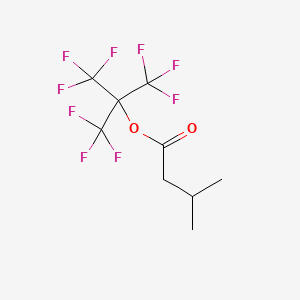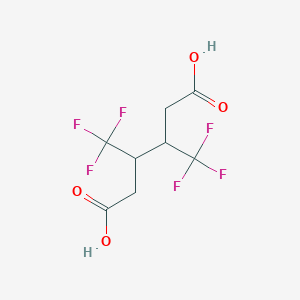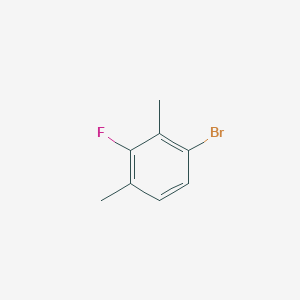
4-Bromo-2-fluoro-m-xylene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-fluoro-m-xylene, 97%” is an aromatic compound that belongs to the halogenated xylenes family . It contains a benzene ring linked with two methyl groups, a bromine atom, and a fluorine atom . It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Synthesis Analysis
The synthesis of “4-Bromo-2-fluoro-m-xylene, 97%” involves a multi-step process. One method involves the reaction of 2-Nitroaniline with a suspension of CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . Another method involves a two-step reaction with N-bromosuccinimide and CH2Cl2, followed by a reaction with cc. sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2-fluoro-m-xylene, 97%” is C8H8BrF . It has an average mass of 185.061 Da and a monoisotopic mass of 183.988754 Da .
Chemical Reactions Analysis
The chemical reactions of “4-Bromo-2-fluoro-m-xylene, 97%” involve its reactivity towards nucleophiles and its degradation in the presence of acids. It can also undergo oxidative ammonolysis to produce 4-bromophthalonitrile .
Physical And Chemical Properties Analysis
“4-Bromo-2-fluoro-m-xylene, 97%” has a boiling point of 207-209 °C, a melting point of -35 °C, a density of 1.41 g/mL, and a molecular weight of 207.07 g/mol. It has a flashpoint of 90 °C and is soluble in common organic solvents such as ethanol, methanol, toluene, and water.
Aplicaciones Científicas De Investigación
Protonation and Halogen Interaction
One study highlights the formation of stable benzenium ions from halogen-containing benzenes, including 4-bromo-2-fluoro-m-xylene, in HF-SbF5, demonstrating its utility in generating well-resolved PMR spectra for structural analysis. The protonation behaviors offer insights into the chemical reactivity and structural preferences of halogenated aromatic compounds, suggesting applications in the synthesis of novel organic compounds and materials (Brouwer, 2010).
Synthetic Methodology Development
Another application is found in the development of improved synthetic pathways for complex molecules. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene demonstrates the potential of 4-bromo-2-fluoro-m-xylene in facilitating the production of intermediates for further chemical synthesis, highlighting its role in enhancing the efficiency and yield of chemical processes (Yan-min, 2007).
Catalysis and Chemical Reactions
Research on the oxidative ammonolysis of 4-bromo-o-xylene elucidates the compound's potential in catalytic processes, particularly in the synthesis of 4-bromophthalonitrile, a valuable chemical intermediate. This study not only underscores the efficiency of catalytic systems using 4-bromo-2-fluoro-m-xylene but also highlights potential applications in industrial chemistry for the production of high-value chemicals (Bagirzade & Tagiev, 2014).
Material Science and Nanotechnology
The utilization of 4-bromo-2-fluoro-m-xylene in material science is evident from its role in the synthesis of novel supramolecular structures, such as silica bound co-pillar[4+1]arene, which demonstrates applications in chromatographic separations and potentially in the development of new materials with specific chemical affinities (Mekapothula et al., 2020).
Advanced Polymer and Dye Synthesis
Furthermore, the synthesis and investigation of dyes and polymers, such as xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], highlight the use of 4-bromo-2-fluoro-m-xylene in creating functional materials with potential applications in photoinitiating systems and polymer chemistry, pointing towards its role in the development of new materials with enhanced optical and chemical properties (Kabatc et al., 2015).
Mecanismo De Acción
Mode of Action
This suggests that it may undergo nucleophilic substitution reactions, a common reaction type for halogenated aromatic compounds . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with the aromatic ring, leading to the substitution of a halogen atom .
Safety and Hazards
“4-Bromo-2-fluoro-m-xylene, 97%” is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
“4-Bromo-2-fluoro-m-xylene, 97%” has potential applications in various fields of research and industry. For example, it has been used in the preparation of Enzalutamide, a drug used for the treatment of prostate cancer . The future directions of “4-Bromo-2-fluoro-m-xylene, 97%” could involve exploring its other potential applications and improving its synthesis process .
Propiedades
IUPAC Name |
1-bromo-3-fluoro-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEHZGWTKFUPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660152 |
Source


|
| Record name | 1-Bromo-3-fluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26584-26-9 |
Source


|
| Record name | 1-Bromo-3-fluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

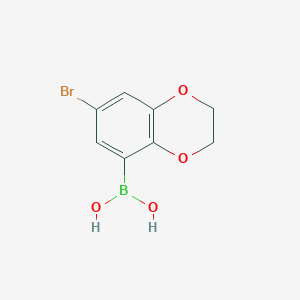
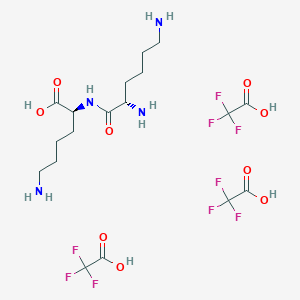




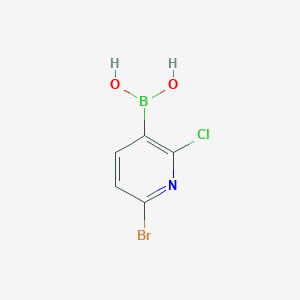
![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)

